molecular formula C13H5Cl4N5O2 B11105947 2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile

2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile

Cat. No.: B11105947
M. Wt: 405.0 g/mol
InChI Key: KRFCWRAQVHSAMH-PTXOJBNSSA-N
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Description

2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms, a nitro group, and a pyridine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4,5-trichloropyridine with hydrazine hydrate to form the hydrazine derivative. This intermediate is then reacted with 4-chloro-3-nitrobenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group and pyridine ring play crucial roles in its activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H5Cl4N5O2

Molecular Weight

405.0 g/mol

IUPAC Name

2,4,5-trichloro-6-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H5Cl4N5O2/c14-8-2-1-6(3-9(8)22(23)24)5-19-21-13-11(16)10(15)7(4-18)12(17)20-13/h1-3,5H,(H,20,21)/b19-5+

InChI Key

KRFCWRAQVHSAMH-PTXOJBNSSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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